molecular formula C12H16N2O2 B027258 (3-Methoxyphenyl)(piperazin-1-yl)methanone CAS No. 100939-89-7

(3-Methoxyphenyl)(piperazin-1-yl)methanone

Cat. No.: B027258
CAS No.: 100939-89-7
M. Wt: 220.27 g/mol
InChI Key: IPZDOXRVWBCKCE-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C12H16N2O2. It is also known by its IUPAC name, 1-(3-methoxybenzoyl)piperazine. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety through a methanone linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

(3-Methoxyphenyl)(piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with several key biomolecules, including enzymes such as sirtuins and adrenergic receptors. These interactions are crucial for its biochemical activity. For instance, this compound has shown inhibitory activity against sirtuin 2, an enzyme involved in cellular regulation and aging . This inhibition can affect various cellular processes, highlighting the compound’s potential in therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of alpha1-adrenergic receptors, which are involved in the regulation of vascular and smooth muscle function . By affecting these receptors, this compound can influence blood pressure regulation and other physiological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to sirtuin 2 results in the inhibition of this enzyme, which can modulate cellular aging and metabolic processes . Additionally, the compound’s interaction with alpha1-adrenergic receptors involves competitive binding, which can block the receptor’s normal function and alter cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound has shown stability under controlled conditions, maintaining its biochemical activity. Degradation can occur under certain conditions, affecting its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular processes, particularly in in vitro models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has shown beneficial effects, such as modulation of blood pressure and metabolic regulation. At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion. These metabolic processes can influence the compound’s efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, such as the liver and kidneys. This distribution pattern affects its therapeutic potential and toxicity .

Subcellular Localization

Within cells, this compound localizes to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of this compound is essential for its biochemical activity and therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of solvents such as dichloromethane or toluene can facilitate the extraction and purification of the product. Additionally, the reaction can be scaled up by adjusting the concentration of the reactants and the reaction time .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxyphenyl)(piperazin-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride: A hydrochloride salt form of the compound with similar chemical properties.

    (4-Methoxyphenyl)(piperazin-1-yl)methanone: A structural isomer with the methoxy group at the para position instead of the meta position.

    (3-Methoxyphenyl)(piperazin-1-yl)ethanone: A related compound with an ethanone linkage instead of a methanone linkage.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a methoxy group and a piperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZDOXRVWBCKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395212
Record name (3-Methoxyphenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100939-89-7
Record name (3-Methoxyphenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.42 g of benzylpiperazine are dissolved in 35 ml of methylene chloride and there are added thereto 2.1 g of triethylamine and then, dropwise and while cooling with ice, 3.4 g of 3-methoxybenzoyl chloride in 30 ml of methylene chloride. The reaction mixture is stirred overnight at room temperature and then washed with H2O. After being dried over sodium sulphate, the solution is concentrated to dryness by evaporation in vacuo. The oily 1-benzyl-4-(3-methoxybenzoyl)-piperazine is dissolved in 150 ml of fine spirit and debenzylated over 0.5 g of Pd-C. When the hydrogenation is complete, the catalyst is filtered off from the mixture and the filtrate is concentrated to dryness by evaporation in vacuo. The oily N-(3-methoxybenzoyl)-piperazine so obtained is placed in a sulphonating flask with 3.8 g of p-chlorophenethyl bromide and heated to 100°. At 60° a slight exothermic reaction takes place. After 3 hours at 100° , the mixture is cooled and dissolved in 400 ml of methylene chloride, and then 2N NaOH is added thereto; the whole is extracted by shaking and the methylene chloride phase is washed twice with H2O. The organic phase is dried over Na2SO4 and concentrated to dryness by evaporation in vacuo. The oily 1-[2-(4-chlorophenyl)-ethyl]-4-(3-methoxybenzoyl)piperazine is dissolved in isopropanol, and hydrochloric acid is added thereto. After the addition of ether, the hydrochloride, which has a melting point of 230°-232°, crystallises.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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